4-Pyridyl vs. 3-Pyridyl Regioisomer: A 2.2-Fold Increase in Antiproliferative Potency on a Matched Scaffold
In a head-to-head comparison of pyrrolidine-based compounds, the 4-pyridyl derivative (Compound 7a) showed an IC50 of 14.37 μM against HepG2 cells, while its direct 3-pyridyl analog (Compound 7c) had an IC50 of 31.45 μM. This represents a 2.2-fold difference in potency solely attributable to the pyridyl regioisomerism [1].
| Evidence Dimension | Antiproliferative activity (IC50) against HepG2 liver cancer cells |
|---|---|
| Target Compound Data | 14.37 ± 0.26 μM (for the 4-pyridyl scaffold, Compound 7a) |
| Comparator Or Baseline | 31.45 ± 0.44 μM (for the 3-pyridyl scaffold, Compound 7c) |
| Quantified Difference | 2.2-fold lower IC50 for the 4-pyridyl regioisomer |
| Conditions | HepG2 cell line; compounds: 7a (R1=4-Pyridyl, R2=t-Butyl, X=O) vs 7c (R1=3-Pyridyl, R2=t-Butyl, X=O); data reported as mean ± SD of triplicate experiments |
Why This Matters
For a medicinal chemistry team sourcing building blocks, selecting the 4-pyridyl regioisomer can be the difference between a potent lead compound and an inactive one, directly impacting project timelines and success rates.
- [1] PMC7170311. Table 2. View Source
